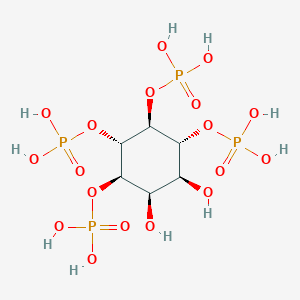
1D-myo-Inositol 1,4,5,6-tetrakisphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-myo-Inositol 1,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate compound with four phosphate groups attached at the 1-, 4-, 5-, and 6-positions of the inositol ring. It is a significant molecule in cellular signaling pathways and has various biological roles, including acting as a metabolite in mice and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate typically involves the phosphorylation of myo-inositol. One common method starts with myo-inositol, which undergoes selective phosphorylation at the 1-, 4-, 5-, and 6-positions using specific phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the phosphorylation process to ensure high yield and purity, possibly using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1D-myo-Inositol 1,4,5,6-tetrakisphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can alter the inositol ring or the phosphate groups.
Reduction: Typically less common but can affect the phosphate groups.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents for phosphorylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce inositol phosphates with altered oxidation states, while substitution reactions can yield inositol derivatives with different functional groups .
Scientific Research Applications
1D-myo-Inositol 1,4,5,6-tetrakisphosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other inositol phosphates and derivatives.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and metabolic disorders.
Mechanism of Action
The mechanism of action of 1D-myo-Inositol 1,4,5,6-tetrakisphosphate involves its role in cellular signaling pathways. It can bind to specific proteins, such as pleckstrin homology domains, and modulate their activity. This binding can influence various cellular processes, including calcium-mediated chloride secretion and other signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1D-myo-Inositol 1,4,5-trisphosphate: Another inositol phosphate with three phosphate groups, involved in calcium signaling.
1D-myo-Inositol 1,3,4,5-tetrakisphosphate: Similar to 1D-myo-Inositol 1,4,5,6-tetrakisphosphate but with a different phosphate group arrangement.
Uniqueness
This compound is unique due to its specific arrangement of phosphate groups, which confers distinct biological activities and interactions compared to other inositol phosphates. Its role in specific signaling pathways and its ability to bind to unique protein domains highlight its importance in cellular functions .
Properties
CAS No. |
121010-58-0 |
|---|---|
Molecular Formula |
C6H16O18P4 |
Molecular Weight |
500.08 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1 |
InChI Key |
MRVYFOANPDTYBY-UZAAGFTCSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O |
physical_description |
Solid |
Synonyms |
myo-Inositol 1,4,5,6-Tetrakis(Dihydrogen Phosphate); Inositol 1,4,5,6-Tetraphosphate; Ins(1,3,4,5)P4; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
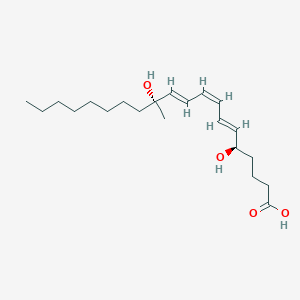
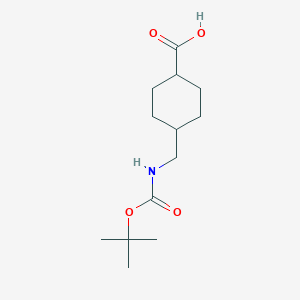
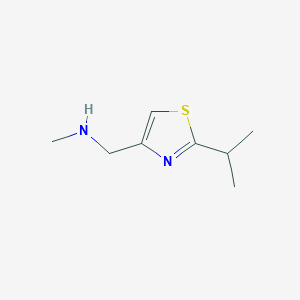

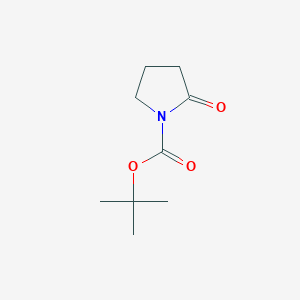
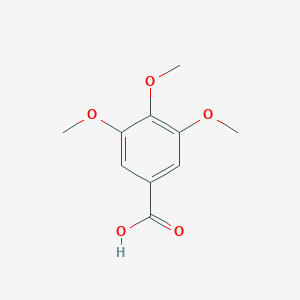
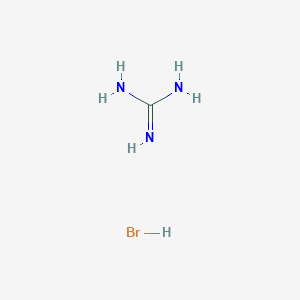
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
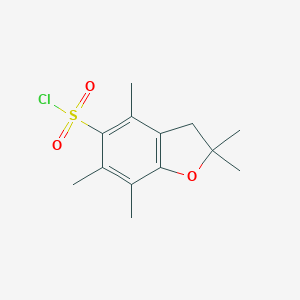
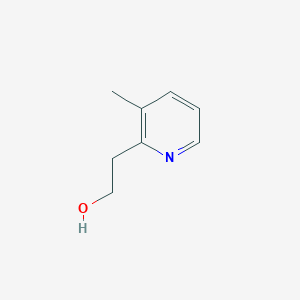
![(8R,9S,13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B125033.png)
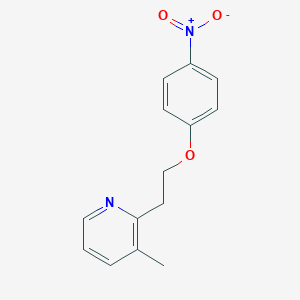
![2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,11,14-pentahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B125039.png)
